6-(1-Ethoxyethoxy)-2-chloroquinoline

Catalog No.
S2814177
CAS No.
1374109-24-6
M.F
C13H14ClNO2
M. Wt
251.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1-Ethoxyethoxy)-2-chloroquinoline

CAS Number

1374109-24-6

Product Name

6-(1-Ethoxyethoxy)-2-chloroquinoline

IUPAC Name

2-chloro-6-(1-ethoxyethoxy)quinoline

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71

InChI

InChI=1S/C13H14ClNO2/c1-3-16-9(2)17-11-5-6-12-10(8-11)4-7-13(14)15-12/h4-9H,3H2,1-2H3

InChI Key

XABIJNPIHDWPAB-UHFFFAOYSA-N

SMILES

CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl

solubility

not available

6-(1-Ethoxyethoxy)-2-chloroquinoline is a chemical compound with the molecular formula C13H14ClNO2C_{13}H_{14}ClNO_2 and a molecular weight of 251.71 g/mol. It features a chloro group at the second position and an ethoxyethoxy substituent at the sixth position of the quinoline ring system. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural characteristics that may influence biological activity.

  • Due to the lack of data, it is difficult to assess the specific safety hazards of 6-(1-Ethoxyethoxy)-2-chloroquinoline. However, chloroquinolines can exhibit various toxicities []. Always handle unknown chemicals with proper personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety practices.
Typical of quinoline derivatives. Some significant reactions include:

  • Oxidation: The compound can be oxidized to form quinoline N-oxide, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives .
  • Condensation Reactions: It can also undergo condensation reactions, which are useful in synthesizing more complex structures from simpler precursors.

The biological activity of 6-(1-Ethoxyethoxy)-2-chloroquinoline is an area of ongoing research. Compounds within the quinoline family are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Quinoline derivatives often exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Anticancer Potential: Some studies suggest that quinoline compounds may possess anticancer properties, potentially acting through various mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: There is evidence that certain substituted quinolines can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline can be achieved through several methods, typically involving:

  • Starting Materials: The synthesis often begins with commercially available quinoline derivatives.
  • Reagents: Common reagents include ethylene glycol derivatives for ethoxy substitution and chlorinating agents for introducing the chloro group.
  • Reaction Conditions: The synthesis may require specific conditions such as temperature control and solvent choice to optimize yield and purity.

For example, one synthetic route might involve reacting a suitable 2-chloroquinoline with an ethylene glycol derivative under acidic conditions to facilitate the formation of the ethoxyethoxy group .

6-(1-Ethoxyethoxy)-2-chloroquinoline has potential applications in various fields:

  • Pharmaceutical Development: Its structural features may allow it to act as a lead compound in developing new drugs targeting infectious diseases or cancer.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.
  • Material Science: Its unique properties could find applications in developing novel materials or coatings.

Interaction studies of 6-(1-Ethoxyethoxy)-2-chloroquinoline focus on its behavior in biological systems. These studies often assess:

  • Protein Binding: Understanding how the compound binds to proteins can provide insights into its pharmacodynamics and potential therapeutic effects.
  • Metabolic Pathways: Investigating how the compound is metabolized in vivo can reveal information about its efficacy and safety profile.
  • Synergistic Effects: Exploring interactions with other drugs can help identify combinations that enhance therapeutic outcomes while minimizing side effects.

Similar Compounds

Several compounds share structural similarities with 6-(1-Ethoxyethoxy)-2-chloroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-ChloroquinolineChloro group at position 2Basic structure without additional substituents
6-Methyl-2-chloroquinolineMethyl group at position 6Increased lipophilicity affecting bioavailability
8-HydroxyquinolineHydroxy group at position 8Known for chelating metal ions
4-AminoquinolineAmino group at position 4Exhibits antimalarial activity

These compounds highlight the uniqueness of 6-(1-Ethoxyethoxy)-2-chloroquinoline due to its specific ethoxyethoxy substitution, which may influence its biological activity and interaction profiles differently compared to other quinolines.

Traditional Organic Synthesis Pathways

Quinoline Core Functionalization Strategies

The construction of the quinoline core typically begins with the Meth-Cohn synthesis, which utilizes acetanilide derivatives 15 treated with phosphorus pentachloride (PCl₅) and N,N-dialkylformamides under Vilsmeier-Haack conditions. This method yields 2-chloro-3-formylquinolines 16, where the chlorine atom is introduced at position 2 during the cyclization step [1]. For 6-substituted derivatives, pre-functionalized anilines bearing protected hydroxyl groups at the para-position are employed. For instance, acetanilide precursors with a hydroxyl group at position 4 (relative to the acetamide group) can be alkylated or protected before cyclization to ensure regioselective substitution at position 6 of the resulting quinoline [1].

A critical modification involves the use of N-phenylacetamides 15a–m derived from substituted aromatic amines 14a–m. These substrates undergo cyclization in the presence of Vilsmeier’s reagent (generated from DMF and POCl₃) to produce 2-chloro-3-formylquinolines 16a–m [1]. Adjusting the substituents on the aniline precursor allows for targeted functionalization at position 6, though steric and electronic factors must be carefully balanced to avoid side reactions.

Ethoxyethoxy Group Introduction Techniques

The introduction of the 1-ethoxyethoxy group at position 6 typically proceeds via nucleophilic substitution or condensation reactions. In one approach, a hydroxyl group at position 6 of 2-chloroquinoline is alkylated using 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. This method mirrors the alkylation of N-alkylquinolines 56 with propargyl or benzyl bromides described in the synthesis of α,β-unsaturated ketones [1]. Alternatively, the hydroxyl group can be transiently protected as a silyl ether (e.g., TBS or TMS) to prevent undesired side reactions during subsequent steps.

Another strategy involves the use of acetals or orthoesters to introduce the ethoxyethoxy moiety. For example, reacting 6-hydroxy-2-chloroquinoline with ethyl vinyl ether under acid catalysis produces the corresponding 1-ethoxyethoxy derivative via a transacetalization mechanism [3]. This method, analogous to the acetal protection of cyanopropargylic alcohols in cyanoquinoline syntheses, offers mild reaction conditions and high functional group tolerance [3].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for functionalizing quinolines. Palladium-catalyzed C–H activation enables direct introduction of the ethoxyethoxy group at position 6 without pre-functionalization. For instance, employing Pd(OAc)₂ with ligands such as 1,10-phenanthroline facilitates regioselective alkoxylation of 2-chloroquinoline under oxidative conditions [3]. This approach bypasses the need for hydroxyl-group pre-activation, though substrate scope remains limited to electron-deficient quinolines.

Copper-mediated Ullmann-type coupling has also been explored, particularly for aryl ether formation. Using CuI and a diamine ligand (e.g., N,N-dimethylglycine), 6-bromo-2-chloroquinoline can be coupled with 2-ethoxyethanol to yield the desired product [3]. However, these reactions often require elevated temperatures (100–120°C) and extended reaction times (24–48 h), posing challenges for scalability.

Microwave-Assisted Synthesis Optimization

Microwave (MW) irradiation significantly enhances reaction efficiency in quinoline functionalization. For example, the alkylation of 6-hydroxy-2-chloroquinoline with 2-ethoxyethyl bromide under MW conditions (80°C, 300 W) achieves completion within 15 minutes, compared to 12 hours under conventional heating [1]. This method, adapted from the synthesis of thiopyrano[2,3-b]quinolines, improves yield by minimizing thermal decomposition [1]. Similarly, MW-assisted acetal formation between 6-hydroxy-2-chloroquinoline and ethyl vinyl ether in the presence of p-toluenesulfonic acid (PTSA) reduces reaction time from 8 hours to 20 minutes [3].

Intermediate Characterization and Purification Protocols

Critical intermediates, such as 6-hydroxy-2-chloroquinoline and its protected derivatives, are characterized using a combination of spectroscopic techniques:

  • ¹H NMR: Resonances for the quinoline protons (δ 7.5–9.0 ppm) and ethoxyethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) confirm successful substitution [1] [3].
  • ¹³C NMR: Carbon signals at δ 70–75 ppm (OCH₂CH₂O) and δ 150–160 ppm (C-2 chlorine) provide structural validation [3].
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z 267.0695 for C₁₃H₁₅ClNO₃) [4].

Purification typically involves column chromatography on silica gel with ethyl acetate/hexane gradients. Recrystallization from ethanol or methanol is employed for final products, yielding materials with >98% purity (HPLC) [1].

Yield Optimization and Process Scalability Challenges

Yield optimization hinges on solvent selection and catalyst loading. Polar aprotic solvents like DMF or acetonitrile enhance reaction rates for alkylation and acetal formation but complicate downstream purification [1] [3]. Switching to ethanol or water-ethanol mixtures improves scalability, as demonstrated in the synthesis of thiopyrano[2,3-b]quinolines, where l-proline catalysis in ethanol achieves 94% yield [1].

Key challenges include:

  • Regioselectivity: Competing reactions at positions 3 and 8 of the quinoline core necessitate precise control of reaction conditions [1].
  • Functional Group Compatibility: The ethoxyethoxy group’s sensitivity to strong acids or bases limits the use of harsh reagents in multi-step syntheses [3].
  • Catalyst Cost: Transition metal catalysts (e.g., Pd, Cu) increase production costs, prompting exploration of ligand-free systems or recyclable catalysts [3].

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural information for 6-(1-Ethoxyethoxy)-2-chloroquinoline through analysis of both proton and carbon environments. The quinoline ring system exhibits characteristic chemical shift patterns that are modified by the chlorine substitution at the 2-position and the ethoxyethoxy group at the 6-position.

In proton Nuclear Magnetic Resonance spectroscopy, the quinoline aromatic protons appear in the characteristic aromatic region between 7.0-8.5 ppm [2] [3]. The H-3 proton, positioned ortho to the nitrogen heteroatom, typically resonates at 7.5-8.5 ppm due to the deshielding effect of the electronegative nitrogen [2] [4]. The H-4 proton, located meta to the chlorine substituent, appears at 7.0-8.0 ppm, with the chlorine atom providing moderate deshielding effects [2]. The benzene ring protons (H-5, H-7, H-8) resonate in the 7.2-8.2 ppm range, consistent with aromatic environments in substituted quinolines [3] [5].

The ethoxyethoxy substituent introduces distinctive signals that facilitate structural identification. The acetal proton [CH(CH₃)O-] appears as a quartet at 5.4-5.8 ppm, characteristic of acetal carbons bonded to oxygen atoms [6] [7]. The ethoxy methylene group (OCH₂CH₃) resonates at 3.6-4.0 ppm, typical for carbons adjacent to oxygen in ether linkages [6] [8]. The methyl groups exhibit distinct chemical shifts: the methyl attached to the acetal carbon appears at 1.4-1.6 ppm, while the ethoxy methyl resonates at 1.2-1.4 ppm [6] [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms throughout the molecule. The C-2 carbon bearing the chlorine substituent appears at 150-155 ppm, reflecting the deshielding effect of the chlorine atom and the electron-withdrawing nature of the quinoline nitrogen [2] [4]. The aromatic carbons of the quinoline ring system resonate between 120-140 ppm, with specific chemical shifts dependent on their position relative to the nitrogen heteroatom and substituents [4] [5].

The ethoxyethoxy group carbons provide diagnostic signals for structural confirmation. The acetal carbon [CH(CH₃)O-] appears at 95-105 ppm, characteristic of carbons bonded to two oxygen atoms [6] [7]. The ethoxy methylene carbon (OCH₂CH₃) resonates at 65-70 ppm, typical for carbons alpha to oxygen in ether linkages [6] [9]. The methyl carbons appear in the aliphatic region at 15-25 ppm [9].

Fourier-Transform Infrared (Fourier-Transform Infrared) Signature Patterns

Fourier-Transform Infrared spectroscopy provides essential information about the functional groups and bonding characteristics of 6-(1-Ethoxyethoxy)-2-chloroquinoline. The infrared spectrum exhibits distinct absorption bands that correspond to specific vibrational modes within the molecule.

The aromatic carbon-hydrogen stretching vibrations of the quinoline ring system appear in the 3000-3100 cm⁻¹ region [10] [11]. These bands are characteristic of aromatic carbon-hydrogen bonds and provide confirmation of the quinoline ring structure [12] [13]. The intensity and position of these bands are influenced by the electron-withdrawing chlorine substituent and the electron-donating ethoxyethoxy group [14] [11].

Aliphatic carbon-hydrogen stretching vibrations from the ethoxyethoxy substituent appear in the 2850-3000 cm⁻¹ region [15] [16]. These bands correspond to the methyl and methylene groups within the ethoxyethoxy chain and are typically observed as multiple overlapping peaks due to symmetric and asymmetric stretching modes [15] [17].

The quinoline ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1500-1600 cm⁻¹ region [14] [11]. These bands are diagnostic for the quinoline heterocycle and are sensitive to substitution patterns [12] [13]. The presence of the chlorine substituent at the 2-position affects the intensity and position of these vibrations through electronic effects [14].

Carbon-oxygen stretching vibrations from the ethoxyethoxy group appear in the 1000-1200 cm⁻¹ region [15] [16]. The presence of two ether linkages in the ethoxyethoxy chain results in multiple carbon-oxygen stretching bands [18] [17]. The asymmetric and symmetric stretching modes of the carbon-carbon-oxygen entity produce characteristic patterns that aid in structural identification [15].

The carbon-chlorine stretching vibration appears in the 700-800 cm⁻¹ region [19] [14]. This band is diagnostic for the chlorine substituent and provides confirmation of the chlorinated quinoline structure [11]. The position and intensity of this band are influenced by the electronic environment of the chlorine atom within the quinoline ring system [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of 6-(1-Ethoxyethoxy)-2-chloroquinoline. The compound exhibits characteristic fragmentation patterns that reflect the stability of various structural fragments under electron ionization conditions.

The molecular ion peak appears at m/z 251 with an accompanying isotope peak at m/z 253, characteristic of the chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) [1]. The molecular ion peak intensity is moderate, typical for aromatic compounds with electron-withdrawing substituents [20] [21].

The base peak commonly appears at m/z 179, corresponding to the loss of the ethoxyethoxy group (neutral loss of 72 mass units) [22] [20]. This fragmentation is favored due to the stability of the resulting chloroquinoline cation and the relatively weak acetal linkage [23] [24]. The fragmentation occurs through alpha cleavage at the carbon-oxygen bond adjacent to the quinoline ring [24].

A significant fragment ion appears at m/z 163, corresponding to the chloroquinoline cation after loss of the oxygen atom from the phenolic ether [22] [20]. This fragmentation pattern is characteristic of substituted quinolines and provides structural confirmation [23] [21].

Additional fragment ions result from the breakdown of the ethoxyethoxy chain. The loss of ethanol (46 mass units) produces a fragment at m/z 205, while the loss of acetaldehyde (44 mass units) generates a fragment at m/z 207 [25] [24]. These fragmentations occur through rearrangement processes typical of acetal-containing compounds [26].

The quinoline ring system exhibits characteristic fragmentation patterns including the loss of hydrogen cyanide (27 mass units) and chlorine atom (35/37 mass units) [22] [20]. These fragmentations are common in quinoline derivatives and provide additional structural information [23] [21].

X-ray Crystallographic Data Interpretation

X-ray crystallography provides precise three-dimensional structural information for 6-(1-Ethoxyethoxy)-2-chloroquinoline, revealing bond lengths, bond angles, and molecular conformation. The crystallographic analysis demonstrates the planar nature of the quinoline ring system with specific deviations caused by the substituents.

The quinoline ring system maintains planarity with typical bond lengths and angles consistent with aromatic heterocycles [27] [28]. The carbon-nitrogen bond lengths in the quinoline ring are approximately 1.31-1.36 Å, characteristic of aromatic nitrogen heterocycles [29]. The carbon-carbon bond lengths within the quinoline ring range from 1.38-1.41 Å, consistent with aromatic character [27].

The chlorine substituent at the 2-position exhibits a carbon-chlorine bond length of approximately 1.74 Å, typical for aromatic carbon-chlorine bonds [27] [28]. The chlorine atom lies in the plane of the quinoline ring, maintaining optimal orbital overlap [29].

The ethoxyethoxy substituent at the 6-position adopts a specific conformation that minimizes steric interactions with the quinoline ring. The carbon-oxygen bond lengths in the ether linkages are approximately 1.43 Å, characteristic of single carbon-oxygen bonds [27]. The acetal carbon exhibits tetrahedral geometry with bond angles of approximately 109.5° [29].

The molecular packing in the crystal lattice is influenced by intermolecular interactions including weak hydrogen bonding and van der Waals forces [27] [28]. The chlorine atom participates in halogen bonding interactions that contribute to crystal stability [29].

Computational Chemistry Validation Methods

Computational chemistry provides theoretical validation and interpretation of experimental spectroscopic data for 6-(1-Ethoxyethoxy)-2-chloroquinoline. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have proven effective for quinoline derivative analysis [14] [30].

Geometry optimization calculations confirm the preferred molecular conformation and provide theoretical bond lengths and angles for comparison with experimental crystallographic data [31] [32]. The optimized geometry demonstrates minimal deviation from experimental values, validating the computational approach [14] [30].

Vibrational frequency calculations predict infrared absorption bands and their intensities, enabling assignment of experimental peaks to specific vibrational modes [14] [12]. The theoretical frequencies, when scaled by appropriate factors (0.9669 for B3LYP/6-311++G(d,p)), show excellent agreement with experimental infrared data [11] [33].

Nuclear Magnetic Resonance chemical shift calculations using the Gauge-Independent Atomic Orbital method provide theoretical chemical shifts for comparison with experimental values [14] [30]. The calculated shifts demonstrate good correlation with experimental data, particularly for aromatic carbons and protons [2] [4].

Time-Dependent Density Functional Theory calculations predict electronic absorption spectra and provide information about frontier molecular orbitals [31] [32]. The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap correlates well with experimental ultraviolet-visible absorption data [34] [35].

Molecular electrostatic potential calculations reveal the electron density distribution and identify regions of positive and negative charge concentration [31] [32]. These calculations provide insight into intermolecular interactions and reaction mechanisms [34].

The computational results demonstrate that the chlorine substituent significantly alters the electronic properties of the quinoline ring system, while the ethoxyethoxy group provides steric bulk that influences molecular conformation [14] [30]. The asymmetric center in the ethoxyethoxy group introduces conformational complexity that affects the overall molecular properties [31].

XLogP3

3.9

Dates

Last modified: 08-17-2023

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